4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities. For instance, a specific derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was identified as an outstanding NO scavenger (Ali et al., 2013).
Fluorogenic Reagents for Labeling
The development of stable diazoalkanes as fluorogenic reagents for introducing fluorophores into acidic substances has been explored. These compounds, particularly those with 7-substituents, have been used successfully in labeling carboxylic acids, indicating their utility in biochemical and chemical studies (Ito & Maruyama, 1983).
Chemical Sensing and Molecular Probes
A novel fluorescence probe developed for homocysteine detection exemplifies the application of biphenyl carbaldehydes in the design of sensors. This probe, with intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated high selectivity and sensitivity toward homocysteine, underscoring its potential for biological system research (Chu et al., 2019).
Antimicrobial Agents
Compounds derived from 4-Chloro-3-coumarin aldehyde, synthesized through reactions with different anilines, were evaluated for antimicrobial activity. One compound showed significant activity against both gram-positive and gram-negative bacteria and fungi, highlighting the therapeutic potential of these derivatives (Bairagi et al., 2009).
Optical and Electronic Materials
Research into the synthesis and properties of new fluorescent dyes containing conformationally restrained chromophores, such as pyrazolylpyrene, has indicated bright fluorescence and potential applications in sensing acidic environments due to the probes' behavior as weak bases and their emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNKSAXMTKXQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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